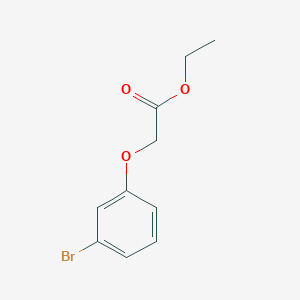

Ethyl 2-(3-bromophenoxy)acetate

Overview

Description

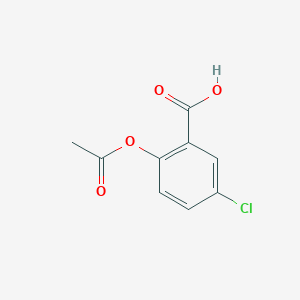

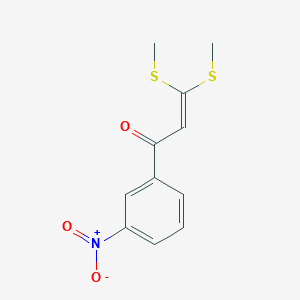

Ethyl 2-(3-bromophenoxy)acetate is an organic compound with the chemical formula C10H11BrO3 . It has a molecular weight of 259.1 g/mol . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for Ethyl 2-(3-bromophenoxy)acetate is1S/C10H11BrO3/c1-2-13-10(12)7-14-9-5-3-4-8(11)6-9/h3-6H,2,7H2,1H3 . This code provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis

Ethyl 2-(3-bromophenoxy)acetate is a solid at room temperature . It has a molecular weight of 259.1 g/mol .Scientific Research Applications

Ethyl 2-(3-bromophenoxy)acetate: A Comprehensive Analysis

Organic Synthesis: Ethyl 2-(3-bromophenoxy)acetate is a versatile compound in organic chemistry, often used as an intermediate in the synthesis of various organic molecules. Its bromine atom makes it a good candidate for further functionalization through nucleophilic substitution reactions, which can lead to a wide range of products with potential applications in different fields.

Pharmaceutical Research: In pharmaceutical research, this compound could be used to develop new drug molecules. The bromophenoxy moiety might interact with biological targets, and modifying this core structure could lead to the discovery of compounds with therapeutic potential.

Material Science: The properties of Ethyl 2-(3-bromophenoxy)acetate suggest it could be useful in the development of new materials. For example, its molecular structure could be incorporated into polymers or coatings to confer specific characteristics such as increased resistance to degradation or improved mechanical properties.

Analytical Chemistry: This compound might also serve as a standard or reagent in analytical chemistry applications, such as chromatography or mass spectrometry, helping in the identification or quantification of various substances.

Agricultural Chemistry: There’s potential for Ethyl 2-(3-bromophenoxy)acetate to be used in the synthesis of agrochemicals. Its structure could be the starting point for compounds that act as pesticides or herbicides, contributing to crop protection strategies.

Environmental Science: In environmental science, research could explore the use of this compound in processes like pollutant degradation or as a component in sensors for environmental monitoring.

Catalysis: The bromine atom in Ethyl 2-(3-bromophenoxy)acetate could make it suitable for use as a catalyst or catalyst precursor in various chemical reactions, potentially improving efficiency and selectivity.

Hirshfeld Surface Analysis: According to a study published in Der Pharma Chemica, Ethyl 2-(3-bromophenoxy)acetate has been analyzed using Hirshfeld surface analysis to understand intermolecular interactions which can have implications in crystal engineering and design .

Safety and Hazards

Ethyl 2-(3-bromophenoxy)acetate is classified under the GHS07 hazard class . It may cause eye irritation, skin irritation, and respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding breathing dust/fume/gas/mist/vapors/spray, and using personal protective equipment .

Mechanism of Action

Target of Action

Ethyl 2-(3-bromophenoxy)acetate is a complex organic compound with the molecular formula C10H11BrO3 The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is synthesized by refluxing o-bromophenol with ethyl chloroacetate in the presence of k2co3 in anhydrous acetone . The interaction of this compound with its potential targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Analogues of phenoxy ethanoic acid, which ethyl 2-(3-bromophenoxy)acetate is a part of, are known to have broad biological properties . They have been found to have good antifungal activity against pathogenic fungi and possess moderate activity against gram-negative bacteria .

Result of Action

Ethyl phenoxy acetate analogues have shown potential antimicrobial, anticancer, antitumor, antioxidant, anti-inflammatory, and plant growth regulation activity properties . They have also shown very good antiulcerogenic activity, cyclooxygenase activity, and anticonvulsant activity .

Action Environment

It is known that the compound is stored at room temperature , suggesting that it is stable under normal environmental conditions.

properties

IUPAC Name |

ethyl 2-(3-bromophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-2-13-10(12)7-14-9-5-3-4-8(11)6-9/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOKSJIDLQWRXTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70409389 | |

| Record name | Ethyl 2-(3-bromophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70409389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(3-bromophenoxy)acetate | |

CAS RN |

138139-14-7 | |

| Record name | Ethyl 2-(3-bromophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70409389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

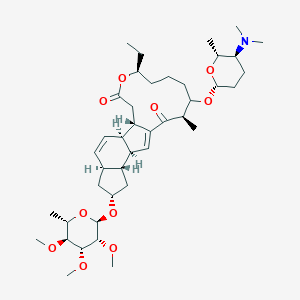

![(8'R,9'S,10'R,13'S,14'S)-10',13'-dimethylspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]-3'-one](/img/structure/B161009.png)

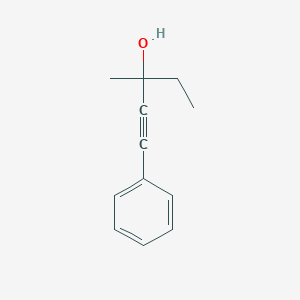

![2,3-dimethyl-1H-pyrazolo[1,5-a]benzimidazole](/img/structure/B161012.png)

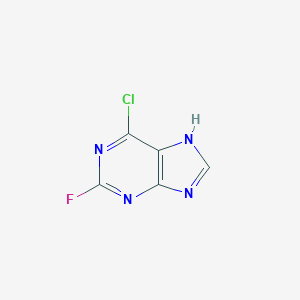

![(1S,2S,10S,13R,14S,17S,18S)-2,18-Dimethyl-6-oxa-5,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4,7-dien-17-ol](/img/structure/B161040.png)